An In-depth Technical Guide to 5-(aminomethyl)-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(aminomethyl)-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This guide focuses on 5-(aminomethyl)-N-methylpyridin-2-amine , a compound that, at the time of this writing, is not cataloged with a registered CAS number, suggesting its status as a novel or uncatalogued chemical entity. The absence of readily available data necessitates a predictive and synthetic-centric approach. This document, therefore, serves as both a technical guide and a whitepaper, postulating a viable synthetic pathway and forecasting the compound's physicochemical properties and potential applications based on established chemical principles and data from structurally analogous compounds. Our narrative is grounded in the synthesis and characterization of a closely related, documented compound, N2-methylpyridine-2,5-diamine (CAS: 28020-36-2) , and a plausible synthetic precursor, 6-(methylamino)nicotinonitrile (CAS: 261715-36-0) .
Compound Identity and Structural Elucidation
The target molecule, 5-(aminomethyl)-N-methylpyridin-2-amine, possesses a unique substitution pattern on the pyridine ring, featuring a primary aminomethyl group at the 5-position and a secondary N-methylamino group at the 2-position. This arrangement of functional groups offers a rich chemical space for derivatization and interaction with biological targets.
Table 1: Core Compound and Key Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 5-(aminomethyl)-N-methylpyridin-2-amine | Not Available | C₇H₁₁N₃ | 137.18 | NCCCNH₂NHCH₃ |
| N2-methylpyridine-2,5-diamine | 28020-36-2 | C₆H₉N₃ | 123.16 | NCCCNH₂NHCH₃ |
| 6-(methylamino)nicotinonitrile | 261715-36-0 | C₇H₇N₃ | 133.15 | NCCCCNNHCH₃ |
Proposed Synthetic Pathway
The synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine can be logically approached from the precursor 6-(methylamino)nicotinonitrile. The critical step in this proposed synthesis is the reduction of the nitrile functionality to a primary amine.
Caption: Proposed two-step synthesis of 5-(aminomethyl)-N-methylpyridin-2-amine.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 6-(methylamino)nicotinonitrile
This procedure is based on standard nucleophilic aromatic substitution reactions on chloropyridines.
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Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add an excess of methylamine (e.g., 2.0-3.0 eq, either as a solution in THF or bubbled as a gas).
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Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(methylamino)nicotinonitrile.[1]
Protocol 2: Reduction of 6-(methylamino)nicotinonitrile to 5-(aminomethyl)-N-methylpyridin-2-amine
The reduction of the nitrile group can be achieved through several established methods. The choice of reducing agent is critical to avoid the reduction of the pyridine ring.
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Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [2][3][4]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous THF is prepared and cooled to 0 °C.
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Addition of Substrate: A solution of 6-(methylamino)nicotinonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated. The crude product can be purified by an appropriate method, such as crystallization or column chromatography.
-
-
Method B: Catalytic Hydrogenation [5][6]
-
Reaction Setup: A solution of 6-(methylamino)nicotinonitrile in a suitable solvent (e.g., methanol or ethanol) containing an acidic additive to prevent side reactions is placed in a hydrogenation vessel. A catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of several bars) at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion (monitored by the cessation of hydrogen uptake or by analytical techniques), the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the product is isolated and purified.
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Predicted Physicochemical Properties and Spectroscopic Data
The properties of 5-(aminomethyl)-N-methylpyridin-2-amine can be inferred from its close analogue, N2-methylpyridine-2,5-diamine.
Table 2: Predicted and Analogous Physicochemical Properties
| Property | Predicted Value for Target Compound | Value for N2-methylpyridine-2,5-diamine (CAS 28020-36-2) | Reference |
| Molecular Weight ( g/mol ) | 137.18 | 123.16 | [7][8] |
| XLogP3 | ~0.7 | 0.5 | [8] |
| Boiling Point (°C) | ~320-340 | 306.4±22.0 | [7] |
| pKa | ~7.8 | 7.56±0.10 | [7] |
| Density (g/cm³) | ~1.2 | 1.179±0.06 | [7] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the nitrogen, a singlet for the aminomethyl protons, and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine ring, the methyl carbon, and the aminomethyl carbon.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (137.18).
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10][11] The presence of both a primary and a secondary amine in 5-(aminomethyl)-N-methylpyridin-2-amine provides two points for diversification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening.
Caption: Potential applications of the target compound in drug discovery.
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Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The amino and aminomethyl groups can be functionalized to interact with other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors.
-
Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can be crucial for interactions with receptors in the CNS. The overall polarity of the molecule, influenced by the two amine groups, will affect its ability to cross the blood-brain barrier.
-
Antimicrobial Agents: Aminopyridine derivatives have shown promise as antimicrobial agents. The functional groups on the target compound could be elaborated to design novel antibiotics or antifungal compounds.
Safety and Handling
As a novel compound, specific toxicity data for 5-(aminomethyl)-N-methylpyridin-2-amine is unavailable. However, based on the general safety profile of aminopyridines, the following precautions should be taken. Aminopyridines are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13][14][15]
Table 3: General Safety and Handling Precautions for Aminopyridines
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust or aerosols are generated. |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents. |
| First Aid (General) | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |
Conclusion and Future Outlook
While 5-(aminomethyl)-N-methylpyridin-2-amine remains a molecule to be synthesized and fully characterized, this guide provides a robust framework for its preparation and a scientifically grounded prediction of its properties and potential. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The structural features of this compound make it a promising candidate for further exploration in various areas of drug discovery. As research progresses, the experimental validation of the predictions laid out in this document will be a critical step in unlocking the full potential of this novel chemical entity.
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